molecular formula C25H24N2O5S2 B295871 2-ETHOXY-4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 4-METHYL-1-BENZENESULFONATE

2-ETHOXY-4-(4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B295871
M. Wt: 496.6 g/mol
InChI Key: CMSLVGBKMYINLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

The synthesis of 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the phenyl ring with 4-methylbenzenesulfonyl chloride under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other benzothieno pyrimidine derivatives, 2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C25H24N2O5S2

Molecular Weight

496.6 g/mol

IUPAC Name

[2-ethoxy-4-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C25H24N2O5S2/c1-3-31-20-14-16(10-13-19(20)32-34(29,30)17-11-8-15(2)9-12-17)23-26-24(28)22-18-6-4-5-7-21(18)33-25(22)27-23/h8-14H,3-7H2,1-2H3,(H,26,27,28)

InChI Key

CMSLVGBKMYINLX-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OS(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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